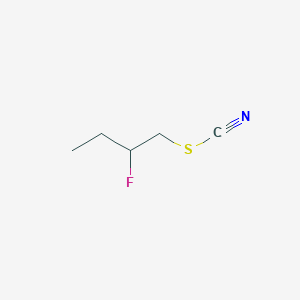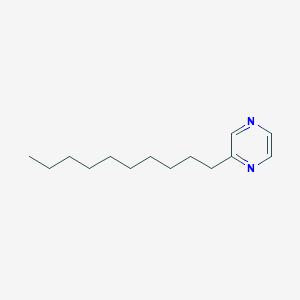
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride is an organosulfur compound. It is a derivative of thiobenzoic acid, which is known for its applications in various chemical reactions and processes. This compound is characterized by the presence of a thiocarboxylic acid group and a morpholinoethyl ester group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride can be synthesized through the reaction of thiobenzoic acid with 2-morpholinoethanol in the presence of a suitable catalyst. The reaction typically involves the formation of an ester bond between the carboxylic acid group of thiobenzoic acid and the hydroxyl group of 2-morpholinoethanol. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters. These products have various applications in synthetic chemistry and industrial processes .
Scientific Research Applications
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and photochemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiobenzoic acid O-2-morpholinoethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can undergo photolysis to form reactive intermediates, which can then interact with other molecules. The formation of a 1,4-diradical intermediate has been observed in photochemical studies, indicating its potential reactivity and applications in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Thiobenzoic acid O-ethyl ester
- Thiobenzoic acid O-methyl ester
- Thiobenzoic acid O-phenyl ester
Uniqueness
Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride is unique due to the presence of the morpholinoethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other thiobenzoic acid esters and suitable for specialized applications in research and industry .
Properties
CAS No. |
109506-39-0 |
|---|---|
Molecular Formula |
C13H18ClNO2S |
Molecular Weight |
287.81 g/mol |
IUPAC Name |
O-(2-morpholin-4-ium-4-ylethyl) benzenecarbothioate;chloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c17-13(12-4-2-1-3-5-12)16-11-8-14-6-9-15-10-7-14;/h1-5H,6-11H2;1H |
InChI Key |
BYDSAXGPOLGRNH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCOC(=S)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


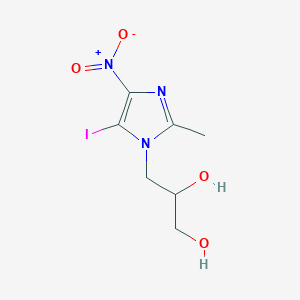
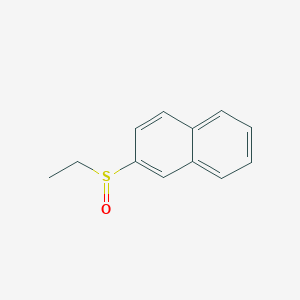
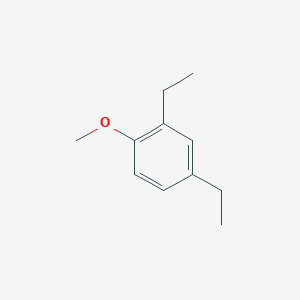
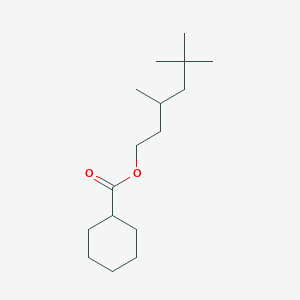
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
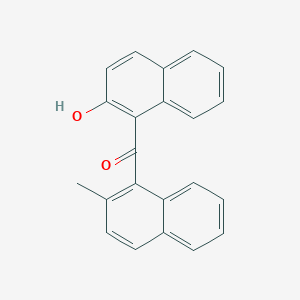
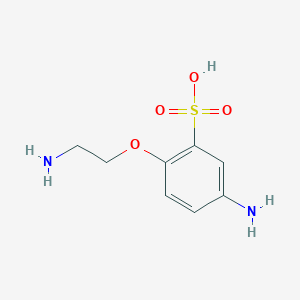
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
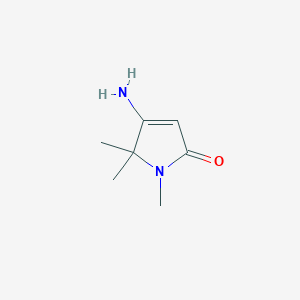
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)
